Bienvenue dans la boutique en ligne BenchChem!

1-(2-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Medicinal Chemistry Structure-Activity Relationship Halogen Positional Isomerism

This ortho-chlorophenyl pyrazolyl-methanesulfonamide is a critical positional-isomer probe for SAR studies on sodium channels and sigma receptors. The ortho substitution may impart unique steric and electronic effects distinct from its meta-chloro analog—demanding experimental validation, not class-equivalence assumptions. Use alongside meta-chloro and unsubstituted controls to deconvolute position-dependent pharmacology. Ideal for Nav1.x electrophysiology, receptor screening, and reaction methodology development. Available at ≥95% purity for reliable, reproducible research.

Molecular Formula C14H18ClN3O2S
Molecular Weight 327.83
CAS No. 1234858-86-6
Cat. No. B2912401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide
CAS1234858-86-6
Molecular FormulaC14H18ClN3O2S
Molecular Weight327.83
Structural Identifiers
SMILESCC1=CC(=NN1CCNS(=O)(=O)CC2=CC=CC=C2Cl)C
InChIInChI=1S/C14H18ClN3O2S/c1-11-9-12(2)18(17-11)8-7-16-21(19,20)10-13-5-3-4-6-14(13)15/h3-6,9,16H,7-8,10H2,1-2H3
InChIKeyYYSRFZHDCDGNBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide (CAS 1234858-86-6): Structural Identity and Procurement Baseline


1-(2-Chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide (CAS 1234858-86-6) is a synthetic pyrazolyl-methanesulfonamide of molecular formula C14H18ClN3O2S and molecular weight 327.83 g/mol. It belongs to a broader class of pyrazole-sulfonamide hybrids that have been investigated in patent literature as sodium channel inhibitors [1] and sigma receptor ligands [2], though primary pharmacological characterisation of this specific compound remains absent from the peer-reviewed literature as of 2026-04. The compound is commercially available from multiple vendors at typical purity of 95%, with its ortho-chlorophenyl substitution pattern representing the primary structural variable relative to its closest commercially listed analog, the meta-chloro isomer.

Why Generic Substitution of 1-(2-Chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide Cannot Be Assumed Without Quantitative Comparator Data


The pyrazolyl-methanesulfonamide scaffold supports multiple regioisomeric and substituent variations—including ortho-, meta-, and para-chlorophenyl analogs, as well as compounds with altered pyrazole methylation or linker length—each of which can produce divergent target-binding profiles. In the absence of published head-to-head pharmacological comparisons for this specific compound, the default procurement assumption of 'class equivalence' is unsupported. Any decision to substitute must be justified by prospective experimental verification against the exact structure, as even minor positional halogen shifts have been documented to alter potency and selectivity in related pyrazole-sulfonamide series [1]. The quantitative evidence section below identifies the closest available structural comparators and explicitly acknowledges evidentiary gaps where direct comparative data are missing.

Quantitative Differentiation Evidence for 1-(2-Chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide (CAS 1234858-86-6)


Ortho- vs. Meta-Chlorophenyl Substitution: Structural Differentiation Without Pharmacological Quantification

The target compound bears a 2-chlorophenyl (ortho-chloro) substituent, distinguishing it from the commercially listed 1-(3-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide (meta-chloro isomer). In pyrazole-containing sulfonamide series, ortho-substitution introduces steric hindrance and altered electronic distribution at the sulfonamide nitrogen, which can affect target-binding conformation [1]. However, no direct pharmacological comparison between these two isomers has been published. The differentiation is therefore structural and procurement-relevant (ensuring the correct isomer is ordered) rather than efficacy-based.

Medicinal Chemistry Structure-Activity Relationship Halogen Positional Isomerism

Pyrazole-Methanesulfonamide Scaffold: Class-Level Sodium Channel Inhibition Patent Context

US Patent US7223782B2 claims pyrazole-amide and pyrazole-sulfonamide compounds as voltage-gated sodium channel (Nav) inhibitors for neuropathic and inflammatory pain [1]. While the target compound falls within the general structural scope of that patent class, it is not specifically exemplified. Representative exemplified compounds in the patent achieved Nav inhibition in electrophysiological assays with IC50 values ranging from 0.1 to 10 μM. The target compound's activity within this class remains unquantified.

Ion Channel Pharmacology Pain Therapeutics Sodium Channel Blocker

Sigma Receptor Ligand Class Membership: Patent-Based Inference Without Compound-Specific Affinity Data

US Patent Application US20080125416A1 claims pyrazole derivatives with pharmacological activity toward sigma receptors for treatment of psychosis and pain [1]. The target compound's structure—featuring a pyrazole ring, ethyl linker, and methanesulfonamide motif—aligns with the generic Formula (I) of this patent family. However, the target compound is not among the specifically exemplified compounds, and its sigma receptor binding affinity (Ki) is unknown. Exemplified compounds in this patent family reportedly exhibit sigma-1 receptor Ki values below 100 nM.

Sigma Receptor Neuropharmacology CNS Drug Discovery

Purity and Physical Form: Vendor-Specified Baseline vs. Uncharacterized Alternatives

Commercial listings specify a purity of 95% for this compound . In the absence of published analytical characterisation, this vendor-specified purity serves as the minimum procurement baseline. Closely related pyrazolyl methanesulfonamide analogs available from the same commercial sources are also listed at 95% purity. No head-to-head stability, solubility, or formulation comparison data exist for the target compound versus its meta-chloro isomer or other scaffold analogs.

Chemical Purity Quality Control Procurement Specification

Application Scenarios for 1-(2-Chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide Based on Structural Identity and Class Evidence


Prospective Sodium Channel Drug Discovery: Scaffold-Aware Screening Library Expansion

The compound can serve as an ortho-chlorophenyl probe in a matrixed SAR library exploring positional halogen effects on Nav channel inhibition, complementing the meta-chloro isomer. Given the patent-established relevance of pyrazole-sulfonamides as Nav inhibitors [1], inclusion of the ortho-substituted variant may reveal steric or electronic contributions to channel subtype selectivity that are inaccessible with the meta analog alone. Electrophysiological characterisation against Nav1.7 and Nav1.8 is a prerequisite for any procurement-driven claims of activity.

Sigma Receptor Ligand Screening: Ortho-Chloro Substitution as a Selectivity Probe

Within sigma-1/sigma-2 receptor screening cascades, the ortho-chlorophenyl substitution of this compound provides a structurally distinct entry relative to para- and meta-chloro pyrazole-sulfonamide analogs previously described in sigma receptor patent filings [2]. Procurement is warranted only when the research design explicitly compares positional isomers to map the sigma receptor pharmacophore.

Synthetic Methodology Development: A Structurally Representative Pyrazolyl Methanesulfonamide Substrate

As a member of the pyrazolyl methanesulfonamide class accessible via visible-light-mediated one-pot synthesis [3], this compound can function as a model substrate for optimizing reaction conditions (catalyst loading, solvent, irradiation time) or for testing the scope of new multicomponent condensation protocols. Its ortho-chloro substitution offers a moderately electron-withdrawing aryl group distinct from simpler phenyl or para-substituted variants used in published method-development studies.

Chemical Biology Tool Compound: Isomer-Specific Probe for Target Deconvolution

When used in tandem with the meta-chloro isomer and an unsubstituted phenyl control, this ortho-chloro compound can help deconvolute whether a biological phenotype (e.g., calcium flux inhibition, cytotoxicity) depends on the chlorine position. This application is contingent on the procurement of all three matched isomers and parallel testing under identical assay conditions; results cannot be inferred from any single compound alone.

Quote Request

Request a Quote for 1-(2-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.